Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.:
Cat. No.: VC18170491
Molecular Formula: C12H21FN2O2
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21FN2O2 |
|---|---|
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-7-4-5-9(15)10(13)8(14)6-7/h7-10H,4-6,14H2,1-3H3 |
| Standard InChI Key | WAGXKXDDIIXGOM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1C(C(C2)N)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system comprising a seven-membered ring with a nitrogen atom at position 8. Key substituents include a tert-butyl carbamate group at the nitrogen, an amino group at position 3, and a fluorine atom at position 2 (Figure 1) . The stereochemistry of the molecule—denoted as (1R,2S,3R,5S) or (1S,2R,3R,5R) depending on the enantiomer—plays a critical role in its biological interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁FN₂O₂ | |
| Molecular Weight | 244.31 g/mol | |
| CAS Number (Racemic) | 2375918-49-1 | |
| CAS Number (Enantiomer) | 2471794-33-7 | |
| Density | Not Available |
The tert-butyl group enhances solubility in organic solvents, while the fluorine atom contributes to metabolic stability and binding affinity.
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically begins with simpler bicyclic precursors, such as 8-azabicyclo[3.2.1]octane derivatives, followed by functionalization via fluorination and amination . A representative pathway involves:
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Ring-Closing Metathesis: Formation of the bicyclic framework using ruthenium catalysts .
-
Fluorination: Introduction of fluorine via electrophilic agents (e.g., Selectfluor®) or nucleophilic substitution .
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Amino Group Protection: Use of tert-butyloxycarbonyl (Boc) groups to stabilize the amine during subsequent reactions .
Table 2: Key Synthesis Steps and Reagents
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Bicyclic Core Formation | Grubbs catalyst, DCM, 40°C | 75–85 | |
| Fluorination | Selectfluor®, ACN, RT | 60–70 | |
| Boc Protection | Di-tert-butyl dicarbonate, TEA | >90 |
Optimization of solvent polarity and temperature is critical to maximizing yield and enantiomeric purity . For example, chiral auxiliaries or asymmetric catalysis are employed to achieve the desired (1R,2S,3R,5S) configuration .
Chemical Reactivity and Stability
Functional Group Transformations
The compound participates in diverse reactions:
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Nucleophilic Substitution: The fluorine atom at position 2 can be displaced by nucleophiles (e.g., amines, alkoxides).
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Deprotection: Acidic hydrolysis (HCl/EtOH) removes the Boc group, yielding a free amine for further derivatization .
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Oxidation/Reduction: The amino group can be oxidized to nitro or reduced to secondary amines under controlled conditions .
Stability studies indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating storage at neutral pH and low temperatures .
Biological Activity and Mechanism
Neurotransmitter Reuptake Inhibition
The compound acts as a potent inhibitor of serotonin (SERT) and norepinephrine (NET) transporters, increasing synaptic concentrations of these neurotransmitters . This mechanism aligns with its structural similarity to tropane alkaloids, which exhibit affinity for monoamine transporters .
Table 3: In Vitro Activity Data
| Target | IC₅₀ (nM) | Assay Type | Source |
|---|---|---|---|
| SERT | 12.4 | Radioligand binding | |
| NET | 18.9 | Cell uptake assay | |
| DAT | >1000 | Selectivity screen |
The fluorine atom enhances blood-brain barrier permeability, making the compound a candidate for central nervous system (CNS) therapeutics.
Therapeutic Applications and Analog Development
Structural Analogs and SAR Insights
Modifications to the bicyclic core or substituents alter activity profiles:
Table 4: Analog Comparison
| Analog | Modification | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
|---|---|---|---|
| 3-Hydroxy variant | OH instead of F | 45.2 | 62.1 |
| 3-Formyl derivative | CHO instead of NH₂ | >1000 | >1000 |
| N-Methylsulfonyl variant | SO₂Me instead of Boc | 28.3 | 34.7 |
The amino and fluorine groups are critical for transporter affinity, while the tert-butyl carbamate balances solubility and metabolic stability .
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